molecular formula C19H15ClN2O2S B5055136 (5E)-3-{[(4-Chlorophenyl)amino]methyl}-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-{[(4-Chlorophenyl)amino]methyl}-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B5055136
M. Wt: 370.9 g/mol
InChI Key: WGIATYJKJMFNLS-AQHRCUNFSA-N
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Description

(5E)-3-{[(4-Chlorophenyl)amino]methyl}-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorophenyl and phenylpropylidene groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(4-Chlorophenyl)amino]methyl}-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thiazolidine-2,4-dione derivative under acidic or basic conditions to yield the final product. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-{[(4-Chlorophenyl)amino]methyl}-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst presence are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

(5E)-3-{[(4-Chlorophenyl)amino]methyl}-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-{[(4-Chlorophenyl)amino]methyl}-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies using techniques like molecular docking and biochemical assays help elucidate these interactions and their effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-{[(4-Chlorophenyl)amino]methyl}-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-3-[(4-chloroanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c20-15-9-11-16(12-10-15)21-13-22-18(23)17(25-19(22)24)8-4-7-14-5-2-1-3-6-14/h1-12,21H,13H2/b7-4+,17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIATYJKJMFNLS-AQHRCUNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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